

# Head-to-Head Clinical Efficacy of Nangibotide in Septic Shock: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of **Nangibotide** versus standard of care in the management of septic shock, supported by clinical trial data and mechanistic insights.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of **Nangibotide** and the current standard of care for septic shock. The focus is on the clinical data from head-to-head studies, detailing the experimental protocols and presenting quantitative outcomes in a clear, comparative format.

# **Introduction to Nangibotide**

Nangibotide is a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is an immunoreceptor found on various immune cells, including neutrophils and monocytes, that amplifies the inflammatory response.[1][2][3] In septic shock, the TREM-1 pathway can become overactivated, leading to a dysregulated and excessive inflammatory response, which contributes to organ failure and mortality.[3][4] Nangibotide, a 12-amino acid peptide, acts as a decoy ligand, binding to the TREM-1 ligand and thereby preventing the activation of the TREM-1 receptor.[1][5] This modulation of the immune response is intended to restore a more balanced inflammatory state without compromising the ability to fight infection.[2][6][7]

# The TREM-1 Signaling Pathway

The diagram below illustrates the TREM-1 signaling pathway and the mechanism of action of **Nangibotide**. Upon binding of its ligand, TREM-1 associates with the adapter protein DAP12,







leading to the phosphorylation of its Immunoreceptor Tyrosine-based Activation Motif (ITAM). This initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk), which in turn activates pathways such as NF-kB, leading to the production of pro-inflammatory cytokines and chemokines.[4][8] **Nangibotide** interferes with this process by blocking the initial ligand-receptor interaction.





TREM-1 Signaling Pathway and Nangibotide's Mechanism of Action

Click to download full resolution via product page

Caption: TREM-1 signaling pathway and Nangibotide's mechanism of action.





### **Head-to-Head Clinical Trial Data**

**Nangibotide** has been evaluated in clinical trials where it was administered in addition to the standard of care and compared against a placebo group also receiving standard of care. The primary focus has been on safety, tolerability, and exploratory efficacy endpoints. A key finding from these studies is the potential for a precision medicine approach, where patients with higher baseline levels of soluble TREM-1 (sTREM-1), a biomarker of TREM-1 pathway activation, may derive the most benefit.[5][9][10]

#### **Phase 2a Clinical Trial**

A Phase 2a multicenter, randomized, double-blind, placebo-controlled study assessed the safety and pharmacokinetics of **Nangibotide** in patients with septic shock.[5][11]

Table 1: Key Outcomes of the Phase 2a Study

| Outcome Measure                                                               | Nangibotide<br>(Pooled Doses) +<br>SoC | Placebo + SoC | p-value                                     |
|-------------------------------------------------------------------------------|----------------------------------------|---------------|---------------------------------------------|
| Change in SOFA Score from Baseline to Day 5 (All Patients)                    | -0.7 (± 0.85)                          | Not specified | Non-significant[11]                         |
| Change in SOFA Score from Baseline to Day 5 (High sTREM-1 Subgroup)           | -1.5 (± 1.12)                          | Not specified | Non-significant[11]                         |
| 28-Day Mortality (High sTREM-1 Subgroup)                                      | Not specified                          | Not specified | No statistically significant differences[6] |
| Alive and Free of<br>Medical Support at<br>Day 28 (High sTREM-<br>1 Subgroup) | 70% (14/20)                            | 40% (2/5)     | Not specified[6]                            |



SOFA: Sequential Organ Failure Assessment. Data are presented as LS mean change (± SE) where specified. SoC: Standard of Care.

## **ASTONISH Phase 2b Clinical Trial**

The ASTONISH trial was a larger Phase 2b study designed to further evaluate the efficacy and safety of **Nangibotide** and to identify the patient population that would benefit most from the treatment.[10][12]

Table 2: Key Outcomes of the ASTONISH Phase 2b Study (High sTREM-1 Subgroup)

| Outcome Measure                                        | Nangibotide (High<br>Dose) + SoC      | Placebo + SoC | p-value           |
|--------------------------------------------------------|---------------------------------------|---------------|-------------------|
| Improvement in SOFA<br>Score from Baseline<br>to Day 5 | Statistically significant improvement | -             | 0.007[9]          |
| Shock Reversal Rate                                    | +22.2% increase compared to placebo   | -             | 0.006[9]          |
| 28-Day All-Cause<br>Mortality                          | Trend towards improvement             | -             | Not specified[10] |

SoC: Standard of Care.

# **Experimental Protocols**

The clinical trials for **Nangibotide** followed rigorous, multicenter, randomized, double-blind, placebo-controlled designs.

# **Phase 2a Study Methodology**

- Study Design: Multicenter, randomized, double-blind, two-stage study.[11]
- Participants: 49 patients with septic shock.[5][11]
- Intervention: Continuous intravenous infusion of Nangibotide (at doses of 0.3, 1.0, or 3.0 mg/kg/h) or placebo.[11]



- Treatment Duration: Treatment was initiated within 24 hours of shock onset and continued for up to 5 days.[11]
- Primary Outcomes: Safety and tolerability, including adverse events (AEs), serious AEs, and death.[11]
- Exploratory Endpoints: Effects on pharmacodynamics, organ function (SOFA score), and mortality, with analysis based on baseline sTREM-1 concentrations.[11]

## **ASTONISH (Phase 2b) Study Methodology**

- Study Design: A randomized, double-blind, placebo-controlled, dose-selection study.[12][13]
- Participants: 361 patients with septic shock across 41 clinical sites in Europe and the U.S.
   [10]
- Inclusion Criteria: Patients aged 18-85 years with a diagnosis of septic shock, documented or suspected infection, and organ dysfunction.[13][14]
- Intervention: Patients were randomized to receive either a low dose or a high dose of
   Nangibotide, or a placebo, in addition to standard of care.[12][14]
- Treatment Duration: Treatment was initiated within 24 hours of the onset of septic shock and continued for a minimum of 3 days and a maximum of 5 days.[12][13]
- Primary Endpoint: Improvement in the SOFA score at day 5.[10]
- Secondary Endpoints: Included shock reversal, all-cause mortality at day 28, and the proportion of patients alive and free of organ support at day 28.[10]

The workflow for these clinical trials can be generalized as follows:





Click to download full resolution via product page

Caption: Generalized workflow of Nangibotide clinical trials in septic shock.



### Conclusion

The available data from Phase 2a and Phase 2b clinical trials suggest that **Nangibotide** is safe and well-tolerated in patients with septic shock.[5][11] While efficacy in the overall septic shock population was not conclusively demonstrated, a prespecified subgroup analysis of patients with high baseline sTREM-1 levels showed statistically significant improvements in organ function and shock reversal with **Nangibotide** treatment compared to placebo, when added to the standard of care.[9] These findings support a precision medicine approach for the use of **Nangibotide** in septic shock and warrant further investigation in a Phase 3 clinical trial to confirm these benefits.[9][10] The modulation of the TREM-1 pathway represents a novel therapeutic strategy in the management of septic shock.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nangibotide | C54H83N15O21S2 | CID 165360157 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nangibotide Wikipedia [en.wikipedia.org]
- 3. Triggering Receptor Expressed on Myeloid Cells Type 1 as a Potential Therapeutic Target in Sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 4. TREM-1 Modulation Strategies for Sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotrem.com [inotrem.com]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. TREM-1 as a potential therapeutic target in neonatal sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 9. Inotrem's Precision Medicine Strategy Shows Breakthrough Results for Septic Shock Treatment with Nangibotide [trial.medpath.com]
- 10. labiotech.eu [labiotech.eu]



- 11. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Find and participate in clinical trials and research studies happening around the world |
   TrialScreen [app.trialscreen.org]
- 14. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Clinical Efficacy of Nangibotide in Septic Shock: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13913194#head-to-head-studies-of-nangibotide-vs-standard-of-care-in-septic-shock]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com